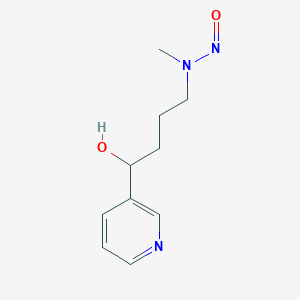

4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol

Descripción

This compound has been reported in Apis cerana with data available.

This compound is the major metabolite of the potentially carcinogenic nitrosamine 4-methylnitrosamino-1,3-pyridyl-1-butanone (nicotine-derived nitrosamine ketone; NNK) that is detected in the urine of subjects exposed to tobacco products. This compound (nicotine-derived nitrosamine alcohol; NNAL) is produced by carbonyl reduction of NNK and may also be a carcinogen.

This compound belongs to the family of Pyridines and Derivatives. These are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms.

structure in first source

Propiedades

IUPAC Name |

N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRXKBUCZFFSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(C1=CN=CC=C1)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020880 | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76014-81-8 | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylnitrosoamino)-1-(3-pyridyl)-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN7PIX794W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol as a tobacco-specific carcinogen

An In-depth Technical Guide on 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL): A Potent Tobacco-Specific Carcinogen

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (NNAL), a principal metabolite of the tobacco-specific nitrosamine (TSNA) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). We delve into the intricate metabolic pathways governing the formation and detoxification of NNAL, elucidate its mechanisms of carcinogenesis centered on DNA adduct formation, and establish its critical role as a long-term biomarker for tobacco exposure and cancer risk. Furthermore, this guide presents a detailed, field-proven protocol for the quantification of NNAL in biological matrices, offering researchers and drug development professionals a foundational resource for investigating tobacco-related carcinogenesis and developing novel prevention strategies.

Introduction: The Significance of NNAL in Tobacco Carcinogenesis

Tobacco use remains a leading cause of preventable death worldwide, primarily due to an increased risk of cancer. Among the myriad of harmful constituents in tobacco products and smoke, tobacco-specific N-nitrosamines (TSNAs) are of paramount concern due to their potent carcinogenicity.[1] TSNAs are formed from nicotine and related tobacco alkaloids during the curing, processing, and combustion of tobacco.[2][3]

The most potent of these is 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[4][5] Upon entering the body through smoking, smokeless tobacco use, or exposure to secondhand smoke, NNK is extensively metabolized.[6] A major metabolic pathway is the reduction of NNK's carbonyl group to form this compound, or NNAL.[2][7][8] NNAL is not merely a metabolite; it is itself a potent lung carcinogen, comparable in activity to its parent compound, NNK.[1][9][10]

The significance of NNAL is twofold:

-

As a Carcinogen: NNAL undergoes metabolic activation to form highly reactive species that bind to DNA, creating adducts that can lead to oncogenic mutations if not repaired.[8][10]

-

As a Biomarker: NNAL and its glucuronidated conjugates are excreted in urine and have a significantly longer half-life (10-45 days) than other tobacco biomarkers like cotinine (1-2 days).[3][11][12] This makes "total NNAL" (the sum of free NNAL and its glucuronides) an excellent and reliable biomarker for assessing long-term and intermittent exposure to the potent carcinogen NNK.[7][11][13][14]

This guide will explore these facets in detail, providing the scientific foundation required for research into tobacco-induced lung cancer and the development of targeted interventions.

Metabolic Pathways: Bioactivation and Detoxification

The biological impact of NNK is dictated by a delicate balance between metabolic pathways that either activate it into a carcinogen or detoxify and eliminate it from the body. The conversion to NNAL is a central step in this process.

Formation of NNAL from NNK

NNK is rapidly and extensively converted to NNAL via carbonyl reduction.[9][15] This reaction is catalyzed by several enzymes, including carbonyl reductases, aldo-keto reductases (AKRs), and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[8][9] This conversion is not a detoxification step, as NNAL retains significant carcinogenic potential and can even be oxidized back to NNK, creating an in-vivo equilibrium between the two compounds.[16]

Detoxification via Glucuronidation

The primary detoxification route for NNAL is glucuronidation, a process that attaches a glucuronic acid moiety to the NNAL molecule, increasing its water solubility and facilitating its excretion in urine.[17][18] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver.[17][18]

Two main glucuronides of NNAL are formed:

-

NNAL-O-Gluc: Formed by conjugation at the carbinol (hydroxyl) group.[17] UGTs 1A9, 2B7, and 2B17 are involved in its formation.[19][20]

-

NNAL-N-Gluc: Formed by conjugation at the pyridine nitrogen.[17] UGT1A4 and UGT2B10 are key enzymes in this pathway.[17][20][21]

The ratio of these glucuronides can vary significantly among individuals, partly due to genetic polymorphisms in UGT enzymes, which may influence an individual's susceptibility to tobacco-related cancers.[17][20]

Stereochemistry and Its Implications

NNAL is a chiral molecule, existing as two enantiomers: (S)-NNAL and (R)-NNAL. Studies in A/J mice have shown that (S)-NNAL is significantly more tumorigenic than (R)-NNAL, exhibiting a carcinogenicity comparable to that of NNK itself.[9] This difference is attributed to the stereoselective nature of its metabolism; (S)-NNAL undergoes more preferential metabolic activation and is less efficiently detoxified by glucuronidation compared to (R)-NNAL.[9][15] Furthermore, (S)-NNAL shows stereoselective retention in tissues, which may contribute to its higher carcinogenic potency.[22]

Molecular Mechanism of Carcinogenesis: The Central Role of DNA Adducts

The carcinogenicity of NNAL, like its precursor NNK, is fundamentally linked to its ability to damage DNA.[10] This process is not direct; it requires metabolic activation to convert the relatively stable NNAL molecule into highly reactive electrophilic intermediates that can covalently bind to DNA, forming DNA adducts.[9][10]

The critical bioactivation step is α-hydroxylation , catalyzed primarily by cytochrome P450 enzymes (e.g., P450 2A13 in the human lung).[9] This reaction occurs at the carbon atoms adjacent (alpha) to the N-nitroso group.

-

α-methylene hydroxylation of NNAL generates a methyldiazonium ion. This reactive species is a powerful methylating agent, leading to the formation of methyl-DNA adducts, such as O⁶-methylguanine (O⁶-mG) and 7-methylguanine (7-mG).[9] O⁶-mG is particularly mutagenic as it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations, a hallmark of nitrosamine carcinogenesis.

-

α-methyl hydroxylation of NNAL produces a unique pyridylhydroxybutyl (PHB) diazonium ion.[9] This intermediate reacts with DNA to form bulky pyridylhydroxybutyl-DNA adducts.[9][10]

The formation and persistence of these DNA adducts in critical genes, such as the KRAS oncogene and the TP53 tumor suppressor gene, can initiate the cascade of mutations that drive normal cells toward a malignant phenotype.[8] Unrepaired adducts lead to genomic instability and are considered a key initiating event in the development of lung, pancreatic, and esophageal cancers.[1][8][9]

NNAL as a Quantitative Biomarker of Cancer Risk

The direct link between NNAL exposure and cancer development is strongly supported by prospective cohort studies. These studies measure urinary NNAL in healthy individuals and follow them over time to identify who develops cancer. This design provides powerful evidence of a causal relationship.

Multiple studies have demonstrated a significant, dose-dependent association between urinary total NNAL levels and the risk of developing lung cancer.[23][24][25] Smokers in the highest tertile or quartile of urinary NNAL have a significantly elevated risk of lung cancer compared to those in the lowest, even after adjusting for smoking history and nicotine intake (measured by cotinine).[23][24] One study found that smokers with the highest levels of both urinary NNAL and cotinine had an 8.5-fold increased risk for lung cancer compared to smokers with the lowest levels.[23] This underscores that NNAL is not just a marker of exposure, but a quantitative indicator of risk, likely reflecting individual differences in the metabolic activation of NNK.[13]

Data Presentation: NNAL Levels and Lung Cancer Risk

Table 1: Representative Urinary Total NNAL Levels in Different Populations

| Population Group | NNAL Concentration (pmol/mg creatinine) | Source(s) |

|---|---|---|

| Smokers | 2.60 ± 1.30 | [26] |

| Snuff-Dippers | 3.25 ± 1.77 | [26] |

| Non-smokers (Secondhand Smoke) | 0.042 ± 0.020 | [26] |

| Non-smokers (General Population) | Limit of Detection (~0.6 pg/mL) |[3][27] |

Table 2: Association Between Urinary NNAL and Lung Cancer Risk (Prospective Studies)

| Study Cohort | Risk Comparison | Adjusted Hazard/Odds Ratio (95% CI) | P-value for Trend | Source |

|---|---|---|---|---|

| Chinese Smokers | Highest vs. Lowest Tertile | 2.11 (1.25-3.54) | 0.005 | [23] |

| Korean General Population | Highest vs. Lowest Quartile | 3.27 (1.37-7.79) | < 0.01 | [24] |

| U.S. Smokers (Serum NNAL) | 95th vs. 5th Percentile | 4.2 (1.3-13.7) | - |[28] |

Experimental Protocol: Quantification of Total NNAL in Human Urine

Accurate quantification of NNAL is essential for both research and clinical applications. The gold-standard methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[27][29]

Principle:

This protocol measures "total NNAL" by first using the enzyme β-glucuronidase to hydrolyze the NNAL-O-Gluc and NNAL-N-Gluc conjugates back to free NNAL.[26] The total free NNAL is then extracted, purified, and quantified by LC-MS/MS using an isotope-labeled internal standard for accuracy.[27][30]

Step-by-Step Methodology:

-

Sample Preparation & Internal Standard Spiking:

-

1.1 Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

1.2 Aliquot 1-5 mL of urine into a clean polypropylene tube. The volume can be adjusted based on expected concentration (use larger volumes for non-smokers).

-

1.3 Rationale: A representative aliquot is crucial for accurate measurement.

-

1.4 Add a known quantity of isotopically labeled internal standard (e.g., [¹³C₆]-NNAL or [pyridine-D₄]NNAL) to each sample, calibrator, and quality control (QC).

-

1.5 Rationale: The internal standard is chemically identical to the analyte but has a different mass. It is added at the beginning and experiences the same processing as the analyte, correcting for any loss during sample extraction and for variations in instrument response (matrix effects).

-

-

Enzymatic Hydrolysis:

-

2.1 Add β-glucuronidase (from E. coli or H. pomatia) in a suitable buffer (e.g., sodium acetate) to each tube.

-

2.2 Rationale: This enzyme specifically cleaves the glucuronic acid from NNAL-glucuronides, converting them to free NNAL for a "total NNAL" measurement.[26]

-

2.3 Gently mix and incubate the samples in a shaking water bath overnight (16-24 hours) at 37°C.

-

2.4 Rationale: This ensures complete hydrolysis for an accurate total NNAL value.

-

-

Extraction and Purification:

-

3.1 After incubation, cool samples to room temperature.

-

3.2 Perform sample cleanup. This can be achieved via several methods:

-

a) Supported Liquid Extraction (SLE): Apply the hydrolyzed sample to an SLE cartridge. Allow it to absorb, then elute NNAL and the internal standard with a water-immiscible organic solvent (e.g., methylene chloride).[27]

-

b) Liquid-Liquid Extraction (LLE): Add an organic solvent, vortex vigorously to partition the NNAL into the organic phase, centrifuge to separate layers, and collect the organic layer.

-

c) Solid-Phase Extraction (SPE): Use a specialized SPE cartridge, such as a molecularly imprinted polymer (MIP) column, which offers high selectivity for NNAL.[29]

-

-

3.3 Rationale: Extraction removes interfering substances from the complex urine matrix (salts, pigments, etc.) that could suppress the instrument signal and contaminate the LC-MS/MS system.

-

3.4 Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

-

3.5 Reconstitute the dried extract in a small, precise volume of the LC mobile phase (e.g., 100 µL).

-

3.6 Rationale: This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

4.1 Inject the reconstituted sample into the LC-MS/MS system.

-

4.2 Perform chromatographic separation using a C18 reverse-phase column with a gradient elution of water and methanol/acetonitrile containing a small amount of acid (e.g., formic acid).

-

4.3 Rationale: The liquid chromatography step separates NNAL from any remaining matrix components, ensuring that only NNAL enters the mass spectrometer at its specific retention time.

-

4.4 Detect and quantify using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

4.5 Monitor specific mass transitions (Selected Reaction Monitoring - SRM) for both NNAL (e.g., m/z 210 -> 180) and its internal standard (e.g., m/z 216 -> 186 for [¹³C₆]-NNAL).[27]

-

4.6 Rationale: SRM is highly specific and sensitive. It involves selecting the parent ion, fragmenting it, and then detecting a specific fragment ion. This two-stage filtering dramatically reduces chemical noise and ensures confident identification and quantification.

-

-

Data Analysis:

-

5.1 Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the known concentration of the calibrators.

-

5.2 Determine the concentration of NNAL in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

5.3 Normalize the final concentration to urinary creatinine to account for variations in urine dilution.

-

Conclusion and Future Perspectives

This compound (NNAL) stands as a central molecule in the field of tobacco carcinogenesis. It is both a potent lung carcinogen in its own right and the most reliable long-term biomarker of exposure to its carcinogenic parent, NNK.[7][10] The mechanistic link between NNAL, its metabolic activation to DNA-damaging agents, and the subsequent development of cancer is well-established.[8][9]

For researchers and drug development professionals, understanding the nuances of NNAL metabolism and its quantification provides critical tools for:

-

Cancer Risk Assessment: Identifying individuals at higher risk due to greater uptake or metabolic activation of TSNAs.

-

Tobacco Product Regulation: Evaluating the exposure and potential harm associated with new and emerging tobacco products.

-

Chemoprevention Studies: Developing and testing agents that can inhibit the metabolic activation of NNAL (e.g., P450 inhibitors) or enhance its detoxification (e.g., UGT inducers).

-

Smoking Cessation Trials: Objectively verifying abstinence and understanding carcinogen exposure during and after cessation.[11][22]

Future research should continue to explore the genetic determinants of NNAL metabolism to refine personalized risk models and to investigate the full spectrum of DNA damage and repair processes following NNAL exposure. The methodologies and principles outlined in this guide provide a robust framework for advancing these critical areas of public health.

References

- NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen. (2014). Canada.ca. [Link]

- Yuan, J. M., & Hecht, S. S. (2023). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. [Link]

- Hecht, S. S., et al. (2008). Metabolism of the Tobacco-Specific Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone to Its Biomarker Total NNAL in Smokeless Tobacco Users. Cancer Epidemiology, Biomarkers & Prevention, 17(3), 732–735. [Link]

- Church, T., et al. (2008). Total NNAL, a serum biomarker of exposure to a tobacco-specific carcinogen, is related to lung cancer in smokers. Cancer Research, 68(9_Supplement), LB-7. [Link]

- Hecht, S. S. (1996). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Drug Metabolism Reviews, 28(3), 333-361. [Link]

- CDC. (2016). NNAL Factsheet. Centers for Disease Control and Prevention. [Link]

- Wiener, D., et al. (2004). Characterization of N-glucuronidation of the lung carcinogen this compound (NNAL) in human liver: importance of UDP-glucuronosyltransferase 1A4. Drug Metabolism and Disposition, 32(1), 72-79. [Link]

- Wang, M., et al. (2017). Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity. Carcinogenesis, 38(12), 1243–1251. [Link]

- Lazarus, P., et al. (1999). Glucuronidation of the lung carcinogen this compound (NNAL) by rat UDP-glucuronosyltransferase 2B1. Drug Metabolism and Disposition, 27(9), 1043-1048. [Link]

- Stepanov, I., et al. (2007). Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. Cancer Epidemiology, Biomarkers & Prevention, 16(8), 1573-1576. [Link]

- Yuan, J. M., et al. (2009). Urinary levels of tobacco-specific nitrosamine metabolites in relation to lung cancer development in two prospective cohorts of cigarette smokers. Cancer Research, 69(7), 2990-2995. [Link]

- Kim, Y., et al. (2020). Relationship Between Urinary this compound and Lung Cancer Risk in the General Population: A Community-Based Prospective Cohort Study. Journal of Clinical Oncology, 38(15_suppl), e21557-e21557. [Link]

- Chen, G., et al. (2007). Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10. Drug Metabolism and Disposition, 35(5), 762-768. [Link]

- Balbo, S., et al. (2014). Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and enantiomers of its metabolite this compound in F-344 rats. Carcinogenesis, 35(12), 2798-2806. [Link]

- Schuller, H. M., et al. (2009). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. Cancers, 1(2), 166-180. [Link]

- Carmella, S. G., et al. (2003). Analysis of total this compound (NNAL) in human urine. Cancer Epidemiology, Biomarkers & Prevention, 12(11 Pt 1), 1257-1261. [Link]

- Jones, A. B., et al. (2019). Stereospecific Metabolism of the Tobacco Specific Nitrosamine, NNAL. Chemical Research in Toxicology, 32(5), 893-903. [Link]

- Gallagher, C. J., et al. (2018). Schematic of major NNK and NNAL metabolic pathways.

- Murphy, S. E., et al. (2014). Variation in Levels of the Lung Carcinogen NNAL and its Glucuronides in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer. Cancer Epidemiology, Biomarkers & Prevention, 23(7), 1319-1328. [Link]

- Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 127-142. [Link]

- PhenX Toolkit. (n.d.). NNAL in Urine.

- Ma, B., et al. (2019). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxics, 7(1), 16. [Link]

- Hecht, S. S., et al. (1999). Quantitation of Metabolites of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone after Cessation of Smokeless Tobacco Use. Cancer Research, 59(3), 590-596. [Link]

- Gallagher, C. J., et al. (2018). Association between glucuronidation genotypes and urinary NNAL metabolic phenotypes in smokers. Pharmacogenomics, 19(13), 1035-1046. [Link]

- Goniewicz, M. L., et al. (2009). Elimination Kinetics of the Tobacco-Specific Biomarker and Lung Carcinogen this compound. Cancer Epidemiology, Biomarkers & Prevention, 18(12), 3421-3425. [Link]

- Jacob, P., et al. (2018). Biomarkers of Exposure for Dual Use of Electronic Cigarettes and Combustible Cigarettes: Nicotelline, NNAL, and Total Nicotine Equivalents. Nicotine & Tobacco Research, 20(9), 1152-1156. [Link]

- Benowitz, N. L., et al. (2018). Biomarkers of exposure to new and emerging tobacco delivery products. Clinical Pharmacology & Therapeutics, 104(3), 439-450. [Link]

- Hecht, S. S. (2016). Exposure and Metabolic Activation Biomarkers of Carcinogenic Tobacco-Specific Nitrosamines. Accounts of Chemical Research, 49(1), 106-114. [Link]

- Yuan, J. M., et al. (2009). Urinary levels of tobacco-specific nitrosamine metabolites in relation to lung cancer development in two prospective cohorts of cigarette smokers. Cancer Research, 69(7), 2990-2995. [Link]

- CDC. (2016). Biomonitoring Summary - NNAL. Centers for Disease Control and Prevention. [Link]

- Sifat, A. E., et al. (2020). Tobacco nitrosamines as culprits in disease: mechanisms reviewed. Journal of Cellular and Molecular Medicine, 24(17), 9576-9587. [Link]

- Xia, B., et al. (2013). Development of a method for the determination of this compound in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry.

- Bernert, J. T., et al. (2010). Urine Concentrations of a Tobacco-Specific Nitrosamine Carcinogen in the U.S. Population from Secondhand Smoke Exposure. Cancer Epidemiology, Biomarkers & Prevention, 19(11), 2969-2977. [Link]

- Carmella, S. G., et al. (2012). Combined Analysis of the Tobacco Metabolites Cotinine and this compound in Human Urine. Analytical Chemistry, 84(24), 10810-10814. [Link]

- IARC. (2007). SOME TOBACCO-SPECIFIC N-NITROSAMINES.

- IARC. (2007). THE MONOGRAPHS - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.

Sources

- 1. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CDC - NBP - Biomonitoring Summaries - NNAL [medbox.iiab.me]

- 4. aacrjournals.org [aacrjournals.org]

- 5. THE MONOGRAPHS - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CDC - NBP - Factsheet - NNAL [medbox.iiab.me]

- 7. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]

- 8. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Elimination Kinetics of the Tobacco-Specific Biomarker and Lung Carcinogen this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biomarkers of Exposure for Dual Use of Electronic Cigarettes and Combustible Cigarettes: Nicotelline, NNAL, and Total Nicotine Equivalents [escholarship.org]

- 15. Stereospecific Metabolism of the Tobacco Specific Nitrosamine, NNAL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of N-glucuronidation of the lung carcinogen this compound (NNAL) in human liver: importance of UDP-glucuronosyltransferase 1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glucuronidation of the lung carcinogen this compound (NNAL) by rat UDP-glucuronosyltransferase 2B1 [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Association between glucuronidation genotypes and urinary NNAL metabolic phenotypes in smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Urinary levels of tobacco-specific nitrosamine metabolites in relation to lung cancer development in two prospective cohorts of cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Relationship Between Urinary this compound and Lung Cancer Risk in the General Population: A Community-Based Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. Analysis of total this compound (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. phenxtoolkit.org [phenxtoolkit.org]

- 28. aacrjournals.org [aacrjournals.org]

- 29. researchgate.net [researchgate.net]

- 30. aacrjournals.org [aacrjournals.org]

NNAL formation from the breakdown of NNK in the body

An In-Depth Technical Guide to the Metabolic Formation of NNAL from NNK

Abstract

The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent procarcinogen unequivocally linked to the etiology of lung cancer and other tobacco-associated malignancies.[1][2] Its metabolic fate within the body is a critical determinant of its carcinogenic potential. The primary initial metabolic event is the carbonyl reduction of NNK to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite that is itself a potent pulmonary carcinogen.[3][4] This guide provides a comprehensive technical overview of the enzymatic conversion of NNK to NNAL, delineates the subsequent, competing pathways of metabolic activation and detoxification that determine the ultimate biological outcome, and details validated experimental protocols for studying these transformations. This document is intended for researchers, toxicologists, and drug development professionals engaged in oncology and tobacco product research.

Introduction: The Central Role of NNK Metabolism in Carcinogenesis

NNK is formed from the nitrosation of nicotine during the curing and processing of tobacco and is present in significant quantities in all tobacco products.[1] Upon absorption, this procarcinogen requires metabolic activation to exert its genotoxic effects.[5][6] The metabolic landscape of NNK is complex, but the conversion to NNAL represents the most predominant pathway observed across all species studied, including humans.[7] This reduction is not a detoxification step; rather, it creates a metabolic reservoir, as NNAL can be oxidized back to NNK and also serves as a substrate for the same bioactivation pathways that make NNK carcinogenic.[6][8] Consequently, understanding the dynamics of NNAL formation is fundamental to assessing the risk associated with tobacco exposure and developing strategies for cancer prevention. NNAL is also an exceptional biomarker for quantifying exposure to tobacco products due to its long biological half-life and specificity.[1][9]

The Core Pathway: Carbonyl Reduction of NNK to NNAL

The defining reaction in the initial metabolism of NNK is the reduction of its keto functional group to a hydroxyl group, yielding NNAL.[4][10] This biotransformation is stereospecific, producing two enantiomers, (S)-NNAL and (R)-NNAL, a distinction with significant toxicological implications. This conversion is catalyzed by a diverse array of cytosolic and microsomal enzymes.

Enzymology of NNAL Formation

The enzymatic machinery responsible for NNK reduction is primarily composed of members of the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies.[7][11] The activity is distributed between the cytoplasm and the endoplasmic reticulum (microsomal fraction).[10][12]

-

Cytosolic Reductases : Enzymes in the cell cytosol are major contributors to NNAL formation. These include multiple aldo-keto reductases (AKR1C1, AKR1C2, AKR1C3, AKR1C4) and Carbonyl Reductase 1 (CBR1).[7][13][14] In human tissues, these enzymes preferentially catalyze the formation of the (S)-NNAL enantiomer.[4][13]

-

Microsomal Reductases : Microsomal enzymes also play a crucial role. Key enzymes identified include 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and, most significantly in the human lung, 17β-hydroxysteroid dehydrogenase type 12 (HSD17β12).[4][7] HSD17β12 is the primary catalyst for the formation of (R)-NNAL in human lung microsomes.[4]

Stereochemistry and Toxicological Significance

The stereochemical outcome of NNK reduction is critically important. While both enantiomers are carcinogenic, (S)-NNAL has been shown to be more tumorigenic and forms more DNA adducts in rodent models than (R)-NNAL.[4] However, studies of human lung tissue indicate that (R)-NNAL is the predominantly formed enantiomer.[4][15] This highlights a crucial species-specific difference and underscores the importance of HSD17β12 in the human lung. The balance between the formation of these two enantiomers can significantly influence an individual's susceptibility to NNK-induced lung cancer.

Table 1: Key Human Enzymes in the Carbonyl Reduction of NNK to NNAL

| Enzyme Family | Specific Enzyme | Cellular Location | Predominant Enantiomer Formed | Reference |

| Aldo-Keto Reductase (AKR) | AKR1C1, AKR1C2, AKR1C3, AKR1C4 | Cytosol | (S)-NNAL | [7][13] |

| Short-chain Dehydrogenase/Reductase (SDR) | Carbonyl Reductase 1 (CBR1) | Cytosol | (S)-NNAL | [4][13] |

| Short-chain Dehydrogenase/Reductase (SDR) | 11β-HSD1 | Microsomes | (S)-NNAL | [7][10] |

| Short-chain Dehydrogenase/Reductase (SDR) | HSD17β12 | Microsomes | (R)-NNAL | [4][15] |

The Metabolic Crossroads: Activation vs. Detoxification

Following the initial reduction to NNAL, both NNK and NNAL are subject to a series of competing metabolic pathways that ultimately determine their fate: bioactivation into DNA-damaging species or detoxification and excretion.

Figure 1: Competing metabolic pathways of NNK and NNAL.

Metabolic Activation via α-Hydroxylation

The carcinogenicity of NNK and NNAL is initiated through α-hydroxylation, a reaction catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP2A13, which is highly expressed in the respiratory tract.[16][17]

-

α-methylene hydroxylation of both NNK and NNAL generates a methyldiazonium ion, which is a potent methylating agent that forms adducts such as O⁶-methylguanine in DNA.[3][7]

-

α-methyl hydroxylation of NNK produces a pyridyloxobutyl (POB) diazonium ion, leading to POB-DNA adducts.[5][8] The corresponding pathway in NNAL generates a pyridylhydroxybutyl (PHB) diazonium ion, forming PHB-DNA adducts.[7][8]

These DNA adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes (e.g., KRAS) and initiating the process of carcinogenesis.[18] The end-products of these activation pathways, such as 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), can be measured in urine as biomarkers of metabolic activation.[6][19]

Detoxification Pathways

The body possesses two primary mechanisms to neutralize and excrete NNK and NNAL.

-

Glucuronidation: This is the most significant detoxification pathway for NNAL.[20] UDP-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the NNAL molecule, increasing its water solubility and facilitating its excretion in urine.[21] NNAL-O-glucuronide is formed at the hydroxyl group (catalyzed mainly by UGT2B7 and UGT2B17), while NNAL-N-glucuronide is formed on the pyridine nitrogen (catalyzed by UGT1A4 and UGT2B10).[22][23][24]

-

Pyridine N-oxidation: Both NNK and NNAL can undergo N-oxidation on their pyridine ring to form NNK-N-oxide and NNAL-N-oxide, respectively.[3] These metabolites are significantly less tumorigenic and are considered detoxification products.[7]

Methodologies for the Study of NNK Metabolism

A multi-faceted experimental approach is required to fully characterize the metabolism of NNK. This involves a combination of in vitro enzymatic assays, cell-based models, in vivo animal studies, and human biomonitoring.

Figure 2: General experimental workflow for studying NNK metabolism.

Protocol: Metabolism in Human Lung Subcellular Fractions

This protocol allows for the differentiation of cytosolic and microsomal metabolic activities, which is essential for identifying the enzymes responsible for NNAL enantiomer formation.

Objective: To determine the relative contributions of cytosolic and microsomal enzymes to the formation of (R)- and (S)-NNAL from NNK in human lung tissue.

Methodology:

-

Tissue Homogenization: Obtain non-cancerous human lung tissue. Homogenize in ice-cold buffer (e.g., potassium phosphate buffer with protease inhibitors).

-

Differential Centrifugation:

-

Centrifuge homogenate at 9,000 x g for 20 min at 4°C to pellet debris.

-

Transfer the supernatant (S9 fraction) to an ultracentrifuge tube.

-

Centrifuge the S9 fraction at 100,000 x g for 60 min at 4°C.

-

The resulting supernatant is the cytosolic fraction . The pellet is the microsomal fraction .

-

-

Fraction Preparation: Resuspend the microsomal pellet in buffer. Determine protein concentration for both fractions using a Bradford or BCA assay.

-

Incubation Reaction:

-

In separate tubes, combine 1 mg/mL of microsomal or cytosolic protein with buffer.

-

Add the appropriate cofactor: 1 mM NADPH for the microsomal reaction; 1 mM NADPH for the cytosolic reaction.

-

Pre-incubate for 5 min at 37°C.

-

Initiate the reaction by adding NNK (final concentration 10 µM).

-

Incubate for 60 min at 37°C with gentle shaking.

-

-

Reaction Quenching & Sample Prep:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., [D₄]-NNAL).

-

Centrifuge to precipitate proteins.

-

Evaporate the supernatant to dryness and reconstitute in mobile phase for analysis.

-

-

LC-MS/MS Analysis: Analyze the samples using a chiral liquid chromatography column coupled to a tandem mass spectrometer to separate and quantify (R)-NNAL and (S)-NNAL.

-

Data Analysis: Calculate the rate of formation for each enantiomer (pmol/min/mg protein) in each fraction. This will reveal the dominant location and stereospecificity of NNK reduction.[4][12]

Protocol: Quantification of Total NNAL in Human Urine

This protocol is the gold standard for assessing human exposure to NNK from tobacco products.

Objective: To measure the total concentration of NNAL (free NNAL + NNAL-glucuronides) in a human urine sample.

Methodology:

-

Sample Preparation: Aliquot 1 mL of urine into a screw-cap tube.

-

Internal Standard: Add an internal standard (e.g., 100 pg of [pyridine-D₄]-NNAL) to each sample, vortex.

-

Enzymatic Hydrolysis:

-

Add 1 mL of buffer (e.g., sodium acetate, pH 5.0).

-

Add β-glucuronidase from Helix pomatia (approx. 2500 units).

-

Incubate overnight (16-18 hours) at 37°C to cleave the glucuronide conjugates.

-

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with 2% formic acid, followed by methanol to remove interferences.

-

Elute NNAL with 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.

-

LC-MS/MS Analysis: Inject the sample onto a high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. Monitor the specific parent-daughter ion transitions for NNAL and the internal standard.

-

Quantification: Generate a standard curve using known amounts of NNAL. Quantify the NNAL in the sample relative to the internal standard and the standard curve. Normalize the final concentration to urinary creatinine to account for dilution.[19]

Conclusion and Future Perspectives

The metabolic reduction of NNK to NNAL is a central event in the toxicology of tobacco-specific nitrosamines. This pathway, mediated by a host of AKR and SDR enzymes, produces a potent carcinogenic metabolite that persists in the body. The balance between the formation of (R)- and (S)-NNAL, and the subsequent competition between metabolic activation by CYPs and detoxification by UGTs, are key determinants of an individual's risk for developing tobacco-related cancer.

Future research should focus on further elucidating the impact of genetic polymorphisms in these metabolic enzymes on NNAL kinetics and cancer risk.[14][25] For instance, variations in UGT or HSD17β12 activity could significantly alter an individual's ability to detoxify NNK, potentially serving as powerful risk stratification biomarkers. Furthermore, as novel tobacco and nicotine products emerge, the robust and validated methodologies for NNAL quantification will remain indispensable tools for assessing exposure and potential harm.

References

- Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI. [Link]

- Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung. National Institutes of Health (NIH). [Link]

- NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen. Canada.ca. [Link]

- Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. MDPI. [Link]

- Carbonyl reduction of NNK by recombinant human lung enzymes: identification of HSD17β12 as the reductase important in (R)-NNAL formation in human lung. National Institutes of Health (NIH). [Link]

- Schematic of major NNK and NNAL metabolic pathways.

- Tobacco carcinogen NNK-induced lung cancer animal models and associated carcinogenic mechanisms. Oxford Academic. [Link]

- Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. PubMed. [Link]

- Extensive Metabolic Activation of the Tobacco-Specific Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone in Smokers. AACR Journals. [Link]

- Identification of cytochrome P450 enzymes critical for lung tumorigenesis by the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): insights from a novel Cyp2abfgs-null mouse. National Institutes of Health (NIH). [Link]

- NNK - Wikipedia. Wikipedia. [Link]

- Characterization of N-glucuronidation of the lung carcinogen this compound (NNAL) in human liver: importance of UDP-glucuronosyltransferase 1A4. PubMed. [Link]

- The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine. National Institutes of Health (NIH). [Link]

- Mechanism of metabolic activation of NNN and the formation of DNA adducts.

- The proposed pathways of NNK metabolism.

- A simplified representation of the NNK metabolism pathway.

- Overview of NNK and NNAL metabolism leading to DNA adduct formation.

- NNK-Induced Lung Tumors: A Review of Animal Model. National Institutes of Health (NIH). [Link]

- Genetic variability in the metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl). National Institutes of Health (NIH). [Link]

- Carbonyl reduction of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in cytosol of mouse liver and lung. PubMed. [Link]

- Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. National Institutes of Health (NIH). [Link]

- Cytochrome P450–Mediated Pulmonary Metabolism of Carcinogens. American Thoracic Society Journals. [Link]

- NNK-Induced Lung Tumors: A Review of Animal Model.

- Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone metabolism by cytochrome P450 2B6. PubMed. [Link]

- Inhibition of liver microsomal cytochrome P450 activity and metabolism of the tobacco-specific nitrosamine NNK by capsaicin and ellagic acid. PubMed. [Link]

- Carbonyl reduction of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by cytosolic enzymes in human liver and lung. PubMed. [Link]

- Elimination Kinetics of the Tobacco-Specific Biomarker and Lung Carcinogen this compound. National Institutes of Health (NIH). [Link]

- Biomarkers of Exposure for Dual Use of Electronic Cigarettes and Combustible Cigarettes: Nicotelline, NNAL, and Total Nicotine Equivalents. eScholarship, University of California. [Link]

- Stereospecific Metabolism of the Tobacco Specific Nitrosamine, NNAL. National Institutes of Health (NIH). [Link]

- Biomarkers of exposure to new and emerging tobacco delivery products. National Institutes of Health (NIH). [Link]

- Exposure and Metabolic Activation Biomarkers of Carcinogenic Tobacco-Specific Nitrosamines.

- Carbonyl reduction of NNK by recombinant human lung enzymes: identification of HSD17β12 as the reductase important in (R)-NNAL formation in human lung. Sensus Impact. [Link]

- Three possible pathways of the NNK metabolism.

- Association between Glucuronidation Genotypes and Urinary NNAL Metabolic Phenotypes in Smokers. AACR Journals. [Link]

- Tobacco carcinogen NNK-induced lung cancer animal models and associated carcinogenic mechanisms.

- Correlation between UDP-Glucuronosyltransferase Genotypes and 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone Glucuronidation Phenotype in Human Liver Microsomes. AACR Journals. [Link]

- Genotype:Phenotype correlation between UDP–glucuronosyltransferase polymorphisms and NNAL glucuronidating activity in human liver microsomes. AACR Journals. [Link]

- Carbonyl reductases and pluripotent hydroxysteroid dehydrogenases of the short-chain dehydrogenase/reductase superfamily. PubMed. [Link]

Sources

- 1. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]

- 2. academic.oup.com [academic.oup.com]

- 3. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonyl reduction of NNK by recombinant human lung enzymes: identification of HSD17β12 as the reductase important in (R)-NNAL formation in human lung - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines | MDPI [mdpi.com]

- 8. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elimination Kinetics of the Tobacco-Specific Biomarker and Lung Carcinogen this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonyl reduction of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in cytosol of mouse liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonyl reductases and pluripotent hydroxysteroid dehydrogenases of the short-chain dehydrogenase/reductase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbonyl reduction of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by cytosolic enzymes in human liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Genetic variability in the metabolism of the tobacco-specific nitrosamine 4- (methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) to this compound (NNAL) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sensusimpact.com [sensusimpact.com]

- 16. Identification of cytochrome P450 enzymes critical for lung tumorigenesis by the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): insights from a novel Cyp2abfgs-null mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atsjournals.org [atsjournals.org]

- 18. NNK-Induced Lung Tumors: A Review of Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NNK - Wikipedia [en.wikipedia.org]

- 21. Characterization of N-glucuronidation of the lung carcinogen this compound (NNAL) in human liver: importance of UDP-glucuronosyltransferase 1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Stereospecific Metabolism of the Tobacco Specific Nitrosamine, NNAL - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. aacrjournals.org [aacrjournals.org]

- 25. aacrjournals.org [aacrjournals.org]

The Molecular Insult: A Technical Guide to the Role of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL) in Lung Cancer Development

Preamble: Deconstructing a Primary Carcinogenic Threat

For researchers, scientists, and drug development professionals dedicated to oncology, understanding the precise molecular mechanisms of carcinogenesis is paramount. Tobacco consumption remains a leading cause of preventable cancer, and among the myriad of carcinogens in tobacco smoke, the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a principal etiological agent in lung cancer.[1][2][3] This guide focuses on its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a potent carcinogen in its own right and a critical biomarker of tobacco exposure.[2][4][5] Unlike its parent compound, NNAL has a significantly longer half-life, prolonging its systemic insult and making it a key player in the molecular cascade leading to lung tumorigenesis.[6] This document provides a comprehensive technical overview of NNAL's biotransformation, its genotoxic effects through the formation of DNA adducts, and its non-genotoxic role in dysregulating key cellular signaling pathways that are fundamental to the development of lung cancer.

Section 1: The Genesis of NNAL - Metabolic Transformation of a Procarcinogen

NNAL is not directly present in tobacco products but is formed in the body following exposure to NNK.[2] The metabolic conversion of NNK to NNAL is a critical initiating step in its carcinogenic trajectory.

Carbonyl Reduction: The Birth of NNAL

NNK undergoes carbonyl reduction to form NNAL, a reaction catalyzed by various enzymes, including carbonyl reductases, aldo-keto reductases (AKRs), and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[7] This conversion is not a detoxification step; in fact, NNAL exhibits carcinogenic potency comparable to or slightly weaker than NNK in animal models.[7] The equilibrium between NNK and NNAL favors the formation of NNAL in humans and rodents.[8]

NNAL possesses a chiral center, existing as (S)-NNAL and (R)-NNAL enantiomers. In human tissues, the formation of (S)-NNAL is predominant.[9] Intriguingly, studies in A/J mice have shown that the enantiomers possess different carcinogenic potential, with some research indicating (S)-NNAL has comparable carcinogenicity to NNK, while (R)-NNAL is less potent.[7] This stereoselectivity in formation and carcinogenic activity underscores the complexity of its biological effects.

Metabolic Activation: The Path to Genotoxicity

For NNAL to exert its primary carcinogenic effects, it must undergo metabolic activation, primarily through α-hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2A13, which is highly expressed in the lungs.[2][7] This process generates highly reactive electrophilic intermediates that are capable of damaging DNA.

Two principal α-hydroxylation pathways exist for NNAL:

-

α-Methylene Hydroxylation: This pathway generates a methyldiazonium ion, which is a potent methylating agent.[7][10]

-

α-Methyl Hydroxylation: This pathway leads to the formation of a unique pyridylhydroxybutyl (PHB) diazonium ion.[7][10]

These reactive intermediates are the primary agents responsible for the formation of NNAL-induced DNA adducts.

Detoxification Pathways

The primary detoxification pathway for NNAL is glucuronidation, which involves the conjugation of glucuronic acid to the NNAL molecule, forming NNAL-glucuronides (NNAL-Glucs).[8][11] These water-soluble conjugates are more readily excreted in the urine and are considered non-carcinogenic.[11] The ratio of NNAL-Glucs to free NNAL in urine can be an indicator of an individual's detoxification capacity.[11]

Diagram 1: Metabolic Activation and Detoxification of NNK and NNAL

Caption: Metabolic pathways of NNK and NNAL leading to DNA damage or detoxification.

Section 2: The Genotoxic Footprint - NNAL-Induced DNA Adducts

The formation of DNA adducts—covalent bonds between a carcinogen and DNA—is a cornerstone of chemical carcinogenesis.[4] The reactive intermediates generated from NNAL metabolism lead to a spectrum of DNA adducts, which, if not repaired, can cause miscoding during DNA replication, leading to permanent mutations in critical genes such as KRAS and TP53.[12]

The major classes of DNA adducts formed by NNAL are:

-

Methyl DNA Adducts: Resulting from the methyldiazonium ion, these include 7-methylguanine (7-mG) and the highly mutagenic O⁶-methylguanine (O⁶-mG). O⁶-mG is known to induce G:C to A:T transition mutations.

-

Pyridyloxobutyl (POB) DNA Adducts: These are formed from the metabolic activation of NNK, and since NNAL can be re-oxidized to NNK, these adducts are also relevant to NNAL exposure.[7][10]

-

Pyridylhydroxybutyl (PHB) DNA Adducts: These adducts are specific to NNAL exposure and are formed from the PHB diazonium ion.[7][10]

The presence and persistence of these adducts in lung tissue are critical determinants of lung cancer risk.

Quantitative Data on DNA Adduct Levels

The levels of NNAL-related DNA adducts can be quantified in biological samples, providing a direct measure of carcinogenic insult.

| Adduct Type | Biological Matrix | Population | Typical Levels (adducts per 10⁸ nucleotides) | Reference |

| O⁶-mG | Lung Tissue | Smokers | Significantly higher than non-smokers | |

| 7-mG | Lung Tissue | Smokers vs. Non-smokers | Higher in smokers | [11] |

| HPB-releasing adducts (from POB and PHB) | Oral Cells | Smokers vs. Non-smokers | Detected in the majority of smokers | [11] |

| Methyl DNA phosphate adducts | Lung Tissue | Smokers vs. Non-smokers | Higher in smokers (avg. 13 vs. 8 per 10⁹ nucleotides) | [11] |

| BPDE-N²-dG (from B[a]P) | Oral Buccal Cells | Smokers vs. Non-smokers | 20.18 ± 8.40 vs. 0.84 ± 1.02 | [12] |

Note: Data are compiled from multiple sources and represent a general overview. Specific levels can vary significantly based on individual metabolism, smoking intensity, and analytical methodology.

Section 3: Dysregulation of Cellular Signaling - The Non-Genotoxic Arm of NNAL's Carcinogenicity

Beyond its direct genotoxic effects, NNAL contributes to lung cancer development by hijacking critical intracellular signaling pathways that control cell proliferation, survival, and migration.

Impact on the PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth and survival.[13][14] Studies have shown that NNK-derived DNA damage can lead to the activation of the PI3K/AKT pathway. This activation promotes cell survival and inhibits apoptosis, creating a permissive environment for the proliferation of cells with damaged DNA.[15][16] Activated AKT can phosphorylate and inactivate pro-apoptotic proteins, further tilting the balance towards cell survival.[13]

Interaction with the KRAS Signaling Cascade

The KRAS gene is one of the most frequently mutated oncogenes in lung adenocarcinoma, particularly in smokers.[17][18] NNAL-induced DNA adducts, especially O⁶-mG, are known to cause the specific G to A transition mutations commonly found in the KRAS gene in smokers' lung tumors.[9] Once mutated, KRAS becomes constitutively active, leading to the persistent stimulation of downstream effector pathways, including the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[15][19] This results in uncontrolled cell proliferation and resistance to apoptosis.

Deactivation of the LKB1 Tumor Suppressor

Recent research has unveiled a novel mechanism of NNAL-induced carcinogenesis involving the tumor suppressor kinase LKB1. A study demonstrated that (R)-NNAL can phosphorylate and deactivate LKB1 through β-adrenergic receptor (β-AR) signaling.[6][20] LKB1 is a critical regulator of cell metabolism and growth, and its inactivation is a common event in non-small cell lung cancer. By deactivating LKB1, NNAL can promote cell proliferation, enhance migration, and induce drug resistance.[6][20]

Diagram 2: NNAL-Induced Dysregulation of Key Signaling Pathways in Lung Cancer

Caption: NNAL promotes lung cancer via genotoxic and non-genotoxic mechanisms.

Section 4: Experimental Methodologies for Studying NNAL's Effects

Investigating the carcinogenic mechanisms of NNAL requires robust and reproducible experimental models and analytical techniques.

In Vivo Model: NNAL-Induced Lung Tumorigenesis in A/J Mice

The A/J mouse strain is highly susceptible to lung tumor induction by NNK and NNAL, making it an excellent model for carcinogenicity and chemoprevention studies.[3][7][21]

Protocol: Single-Dose NNAL-Induced Lung Adenoma Formation in A/J Mice

-

Animal Acclimatization: House female A/J mice (6-8 weeks old) for one week under standard conditions with ad libitum access to food (e.g., AIN-76A diet) and water.

-

Carcinogen Preparation: Dissolve (S)-NNAL or (R)-NNAL in sterile saline to the desired concentration (e.g., to deliver a single dose of 8-20 µmol/mouse).

-

Administration: Administer a single intraperitoneal (i.p.) injection of the NNAL solution (typically 200 µL). Control mice receive an equal volume of sterile saline.

-

Monitoring: Monitor the mice for general health and body weight for the duration of the study (typically 16-17 weeks).

-

Termination and Tumor Analysis: At the end of the study period, euthanize the mice. Carefully dissect the lungs and fix them in 10% neutral buffered formalin.

-

Tumor Quantification: Count the number of surface lung adenomas under a dissecting microscope. Histopathological analysis can be performed to confirm the tumor type.

-

Data Analysis: Compare the tumor multiplicity (average number of tumors per mouse) between the control and NNAL-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

In Vitro Model: Exposure of Human Lung Epithelial Cells to NNAL

Cultured human lung epithelial cells, such as BEAS-2B, provide a valuable system for studying the cellular and molecular effects of NNAL in a controlled environment.[22]

Protocol: NNAL Exposure of BEAS-2B Cells

-

Cell Culture: Culture BEAS-2B cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells into multi-well plates at a density that will result in approximately 70-80% confluency at the time of treatment.

-

NNAL Treatment: Prepare a stock solution of NNAL in a suitable solvent (e.g., DMSO) and dilute it in the culture medium to the desired final concentrations (e.g., 1 µM to 10 µM). Replace the medium in the wells with the NNAL-containing medium. Include a vehicle control (medium with DMSO).

-

Incubation: Expose the cells to NNAL for a specified duration (e.g., 24-48 hours).

-

Endpoint Analysis: After exposure, harvest the cells for various downstream analyses, such as:

-

Western Blotting: To assess changes in protein expression and phosphorylation in signaling pathways (e.g., p-AKT, p-ERK, p-LKB1).

-

Immunofluorescence: To visualize cellular changes, such as the formation of DNA damage foci (e.g., γH2AX).

-

Cell Proliferation Assays (e.g., MTT, BrdU): To measure the effect on cell growth.

-

DNA Isolation: For subsequent DNA adduct analysis.

-

Analytical Technique: LC-MS/MS for DNA Adduct Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts.[23][24]

Protocol Outline: Quantification of O⁶-mG in Lung Tissue DNA by LC-MS/MS

-

DNA Isolation: Isolate genomic DNA from lung tissue using standard phenol-chloroform extraction or a commercial kit, ensuring high purity.

-

DNA Hydrolysis: Subject a known amount of DNA (e.g., 25 µg) to acidic thermal hydrolysis (e.g., 95°C for 30 minutes) to release the adducted bases.[7]

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]O⁶-mG) to the sample to correct for variations in sample processing and instrument response.

-

Sample Cleanup/Enrichment: Use solid-phase extraction (SPE) with a C18 column to purify the sample and enrich the DNA adducts. Elute the adducts with methanol.[5][23]

-

LC-MS/MS Analysis:

-

Chromatography: Inject the purified sample onto a UPLC system with a C18 column to separate the analytes. Use a gradient elution with solvents such as water and acetonitrile containing formic acid.[5][23]

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for the analyte (O⁶-mG) and the internal standard.

-

-

Quantification: Create a standard curve using known amounts of the O⁶-mG standard and the internal standard. Calculate the amount of O⁶-mG in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion: An Integrated Model of NNAL-Driven Lung Carcinogenesis

This compound is a central and persistent mediator of tobacco-induced lung cancer. Its carcinogenicity is a multifaceted process, initiated by metabolic activation to reactive species that inflict direct, mutagenic damage to the genome. The resulting DNA adducts drive the acquisition of critical mutations in oncogenes like KRAS. Concurrently, NNAL orchestrates a non-genotoxic assault, dysregulating fundamental signaling pathways such as PI3K/AKT and LKB1, which fosters an environment of uncontrolled proliferation, survival, and migratory potential. This integrated model of genotoxic and non-genotoxic mechanisms provides a robust framework for understanding the profound role of NNAL in lung cancer development and underscores its importance as a target for both risk assessment and the development of novel therapeutic and chemopreventive strategies.

References

- Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. (2022). MDPI. [Link]

- Church, T., et al. (2008). Total NNAL, a serum biomarker of exposure to a tobacco-specific carcinogen, is related to lung cancer in smokers. Cancer Research. [Link]

- Stepanov, I., et al. (2006). Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. Cancer Epidemiology, Biomarkers & Prevention. [Link]

- Stepanov, I., et al. (2006). Extensive Metabolic Activation of the Tobacco-Specific Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone in Smokers. AACR Journals. [Link]

- NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen. (2014). Canada.ca. [Link]

- Wang, Y., et al. (2021). NNAL, a major metabolite of tobacco-specific carcinogen NNK, promotes lung cancer progression through deactivating LKB1 in an isomer-dependent manner. bioRxiv. [Link]

- Sarker, A. H., & Hang, B. (2022). Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. PLOS ONE. [Link]

- Yuan, J. M., et al. (2011). Variation in Levels of the Lung Carcinogen NNAL and its Glucuronides in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer. Cancer Epidemiology, Biomarkers & Prevention. [Link]

- Rychlik, M., et al. (2014). Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS. Analytical Chemistry. [Link]

- Balbo, S., et al. (2014). Overview of NNK and NNAL metabolism leading to DNA adduct formation.

- The potential impact of NNK and NNAL on lung cancer and their physiological relevance. (n.d.).

- Associations between Biomarkers of Exposure and Lung Cancer Risk among Exclusive Cigarette Smokers in the Golestan Cohort Study. (2021). ProQuest. [Link]

- Non-Small-Cell Lung Cancer Signaling Pathways, Metabolism, and PD-1/PD-L1 Antibodies. (2021). MDPI. [Link]

- Wang, Y., et al. (2021). NNAL, a major metabolite of tobacco-specific carcinogen NNK, promotes lung cancer progression through deactivating LKB1 in an isomer-dependent manner. bioRxiv. [Link]

- Freeman, B., & Xing, C. (2025). An LC-MS/MS method for the quantification of tobacco-specific carcinogen protein adducts. bioRxiv. [Link]

- Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines.

- PubChem. (n.d.). This compound.

- Hecht, S. S., et al. (2005). Analysis of Total this compound in Smokers' Blood. Cancer Epidemiology, Biomarkers & Prevention. [Link]

- Desai, D., et al. (2014). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis. [Link]

- Hecht, S. S. (1994). A/J Mouse Lung Tumorigenesis by the Tobacco-Specific Nitrosamine 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Its Inhibition by Arylalkyl Isothiocyanates. Journal of Cellular Biochemistry. [Link]

- Palli, D., et al. (2005). Comparison of DNA adduct levels in nasal mucosa, lymphocytes and bronchial mucosa of cigarette smokers and interaction. Carcinogenesis. [Link]

- Tew, G. W., et al. (2022).

- Hecht, S. S., et al. (1994). Lung tumor induction in A/J mice by the tobacco smoke carcinogens 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and benzo[a]pyrene: a potentially useful model for evaluation of chemopreventive agents. Carcinogenesis. [Link]

- Schuller, H. M., et al. (1997). Promotional effects of this compound (NNAL) on N-nitrosobis(2-oxopropyl)amine (BOP)-initiated carcinogenesis in hamsters. Food and Chemical Toxicology. [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2007). N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

- Wu, Z., et al. (1997). Formation and metabolism of this compound enantiomers in vitro in mouse, rat and human tissues. Carcinogenesis. [Link]

- Ryan, B. M., & El-Deiry, W. S. (2014). Targeting KRAS: The Elephant in the Room of Epithelial Cancers. Frontiers in Oncology. [Link]

- Kligerman, S., & Dymond, M. (2015). Targeting the KRAS Pathway in Non-Small Cell Lung Cancer. Cancers. [Link]

- Diagram of signal transduction pathways relevant to lung cancer. (n.d.).

- Nagasaka, M., et al. (2023). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. Cancers. [Link]

- Lubecka-Pietruszewska, K., et al. (2020).

- Li, Y., et al. (2023). Single-cell RNA sequencing reveals the mechanism of PI3K/AKT/mTOR signaling pathway activation in lung adenocarcinoma by KRAS mutation.

- Courtney, K. D., et al. (2010). The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles. Journal of Thoracic Oncology. [Link]

- Young, A., et al. (2013). A systems mechanism for KRAS mutant allele-specific responses to targeted therapy. Science Signaling. [Link]

- Dhiman, A., et al. (2022). Oncogenic KRAS Mutations Confer a Unique Mechanotransduction Response to Peristalsis in Colorectal Cancer Cells.

- Cheng, H., et al. (2016). Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment.

- Upadhyay, S., & Palmberg, L. (2018). The influence of exposure approaches to in vitro lung epithelial barrier models to assess engineered nanomaterial hazard. Journal of Nanobiotechnology. [Link]

- d'Adda di Fagagna, F., et al. (2016). KRAS insertion mutations are oncogenic and exhibit distinct functional properties.

- Human cell-based in vitro systems to assess respiratory toxicity: a case study using silanes. (2022). Toxicology in Vitro. [Link]

- Satpathy, A., et al. (2018). IKKα inactivation promotes Kras-initiated lung adenocarcinoma development through disrupting major redox regulatory pathways.

Sources

- 1. "Tobacco Smoke Carcinogens Induce DNA Repair Machinery Function Loss: P" by Anukriti Dhasmana, Anupam Dhasmana et al. [scholarworks.utrgv.edu]

- 2. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Targeting KRAS: The Elephant in the Room of Epithelial Cancers [frontiersin.org]

- 18. pnas.org [pnas.org]

- 19. Oncogenic KRAS Mutations Confer a Unique Mechanotransduction Response to Peristalsis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Lung tumor induction in A/J mice by the tobacco smoke carcinogens 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and benzo[a]pyrene: a potentially useful model for evaluation of chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

The Carcinogenic Cascade: A Technical Guide to the Mechanism of Action of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) is a critical metabolite of the potent tobacco-specific lung carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][2] Formed from nicotine during the curing of tobacco, NNK is absorbed by the body upon exposure to tobacco products and smoke, and is then primarily metabolized in the liver to produce NNAL and its glucuronide conjugates.[1] Due to its tobacco-specific origin and longer half-life of 10 to 18 days compared to other biomarkers like cotinine, NNAL is an excellent and reliable indicator of exposure to tobacco and the carcinogen NNK.[1][3][4] Crucially, NNAL is not merely a detoxification product; it is a potent pulmonary carcinogen in its own right, with a mechanism of action that involves metabolic activation to DNA-damaging species, ultimately contributing to the initiation and progression of cancer, particularly lung cancer.[2][5][6][7] Prospective cohort studies have demonstrated a significant dose-dependent association between urinary NNAL levels and the risk of developing lung cancer.[5][8] This guide provides an in-depth technical overview of the molecular mechanisms underpinning the carcinogenic activity of NNAL.

Metabolic Activation: The Genesis of Genotoxicity

The carcinogenicity of NNAL is contingent upon its metabolic activation, a process predominantly catalyzed by cytochrome P450 (P450) enzymes.[7][9] This bioactivation primarily occurs through α-hydroxylation, targeting the carbon atoms adjacent to the nitrosamino group.[10][11][12]

Key enzymes implicated in the metabolic activation of NNAL include members of the P450 2A subfamily, such as P450 2A13 and P450 2A6, as well as P450 2E1.[9][11][13] P450 2A13, in particular, is expressed in the lung and is an efficient catalyst for this transformation.[11]

The α-hydroxylation of NNAL proceeds via two main pathways:

-

α-methylene hydroxylation: This pathway generates a methyldiazonium ion, a reactive intermediate capable of methylating DNA.[7][10]

-

α-methyl hydroxylation: This results in the formation of a pyridylhydroxybutyl (PHB) diazonium ion, which in turn leads to the formation of PHB-DNA adducts.[7][10]

These metabolic activation pathways are not only a critical step in the carcinogenic process but also a point of inter-individual variability, potentially influencing susceptibility to tobacco-related cancers.

DNA Adduct Formation: The Molecular Scars of Carcinogenesis

The electrophilic intermediates generated during NNAL's metabolic activation readily react with cellular macromolecules, most critically with DNA, to form covalent adducts.[7][9] These DNA adducts are considered the primary instigators of the mutagenic and carcinogenic effects of NNAL.[6] If not repaired, these adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes.[2][14]

The major classes of DNA adducts formed from NNAL are:

-

Methyl-DNA adducts: These arise from the methyldiazonium ion and can occur at various positions on DNA bases.[7][10]

-

Pyridylhydroxybutyl (PHB)-DNA adducts: These are formed from the PHB diazonium ion and are specific to NNK and NNAL exposure.[10][15]

The formation and persistence of these DNA adducts in target tissues, such as the lung, are closely correlated with the carcinogenicity of NNAL.[6][15]

Detoxification Pathways: The Body's Defense

Concurrent with metabolic activation, NNAL undergoes detoxification, primarily through glucuronidation.[10] This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the conjugation of glucuronic acid to NNAL, rendering it more water-soluble and facilitating its excretion in the urine.[10][16][17]